Ethyl 1-({2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}carbonyl)-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-({2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}carbonyl)-4-piperidinecarboxylate is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-({2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}carbonyl)-4-piperidinecarboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by the introduction of the phenylsulfonyl group. The piperidine ring is then attached, and finally, the ethyl ester group is introduced. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}carbonyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Ethyl 1-({2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}carbonyl)-4-piperidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-({2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}carbonyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, while the phenylsulfonyl group can form covalent bonds with nucleophilic sites. These interactions can modulate biological pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylacetophenone: Another compound with a phenylsulfonyl group, used in various organic synthesis reactions.
N-Acyl-α-amino Ketones: Compounds with similar structural features, used in medicinal chemistry.
Vinyl Sulfone Derivatives: Compounds with sulfone groups, used in drug design and material science.
Uniqueness
Ethyl 1-({2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}carbonyl)-4-piperidinecarboxylate is unique due to its combination of a benzothiazole ring, a piperidine ring, and a phenylsulfonyl group. This unique structure provides specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C22H23N3O5S2 |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
ethyl 1-[2-(benzenesulfonamido)-1,3-benzothiazole-6-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H23N3O5S2/c1-2-30-21(27)15-10-12-25(13-11-15)20(26)16-8-9-18-19(14-16)31-22(23-18)24-32(28,29)17-6-4-3-5-7-17/h3-9,14-15H,2,10-13H2,1H3,(H,23,24) |
InChI Key |
VXJDYUGBEPWUDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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